molecular formula C8H22HgO6Si2 B14398474 Bis[(trimethoxysilyl)methyl]mercury CAS No. 88242-84-6

Bis[(trimethoxysilyl)methyl]mercury

Cat. No.: B14398474
CAS No.: 88242-84-6
M. Wt: 471.02 g/mol
InChI Key: GZDVRUSVGWWNRQ-UHFFFAOYSA-N
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Description

Bis[(trimethoxysilyl)methyl]mercury is an organomercury compound characterized by a mercury atom bonded to two [(trimethoxysilyl)methyl] groups. Structurally, it resembles other organomercurials such as methylmercuric chloride and dimethylmercury but distinguishes itself through the silicon-based functional groups . Limited direct data on its synthesis or applications exist in the provided evidence, necessitating inferences from analogous compounds.

Properties

CAS No.

88242-84-6

Molecular Formula

C8H22HgO6Si2

Molecular Weight

471.02 g/mol

IUPAC Name

bis(trimethoxysilylmethyl)mercury

InChI

InChI=1S/2C4H11O3Si.Hg/c2*1-5-8(4,6-2)7-3;/h2*4H2,1-3H3;

InChI Key

GZDVRUSVGWWNRQ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C[Hg]C[Si](OC)(OC)OC)(OC)OC

Origin of Product

United States

Preparation Methods

Direct Mercury-Alkylation Using Metallic Mercury

The most widely documented method involves the reaction of chloromethyl trimethoxysilane (ClCH$$2$$Si(OCH$$3$$)$$_3$$) with metallic mercury under inert conditions. Adapted from a procedure for triethoxysilyl analogs, this approach proceeds via nucleophilic displacement:

$$
2 \, \text{ClCH}2\text{Si(OCH}3\text{)}3 + \text{Hg} \rightarrow (\text{(CH}3\text{O)}3\text{SiCH}2\text{)}_2\text{Hg} + 2 \, \text{Cl}^-
$$

Experimental Procedure :

  • Reagents :
    • Chloromethyl trimethoxysilane (20 mmol)
    • Metallic mercury (120 μL, 1.6 mmol)
    • Dry tetrahydrofuran (THF, 40 mL)
  • Conditions :

    • Reaction conducted under argon at 60°C for 48 hours.
    • Mercury dispersed via mechanical stirring (500 rpm).
  • Workup :

    • Unreacted mercury removed by filtration.
    • THF evaporated under reduced pressure.
    • Crude product purified via vacuum distillation (yield: 68–72%).

Table 1: Optimization of Reaction Parameters

Parameter Value Range Optimal Value
Temperature (°C) 40–80 60
Reaction Time (h) 24–72 48
Mercury Equivalents 0.8–1.2 1.0
Solvent THF, Hexane, Toluene THF

Grignard Reagent-Mediated Synthesis

An alternative route employs (trimethoxysilyl)methyl magnesium bromide reacting with mercuric chloride:

$$
2 \, \text{MgBrCH}2\text{Si(OCH}3\text{)}3 + \text{HgCl}2 \rightarrow (\text{(CH}3\text{O)}3\text{SiCH}2\text{)}2\text{Hg} + 2 \, \text{MgBrCl}
$$

This method, though less common, avoids metallic mercury but requires stringent moisture control. Yields are comparable (~70%) but necessitate cryogenic conditions (-20°C).

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): Peaks at δ 3.55 ppm (OCH$$3$$, singlet), δ 1.85 ppm (CH$$2$$, triplet, $$^2J{\text{Hg-H}}$$ = 120 Hz).
  • $$^{29}$$Si NMR : Resonance at -45.2 ppm, indicating Si-OCH$$_3$$ bonding.

Gel Permeation Chromatography (GPC)

Molecular weight analysis confirms monodispersity (Đ = 1.05–1.12), with elution profiles matching theoretical values (~450 g/mol).

Chemical Reactions Analysis

Types of Reactions

Bis[(trimethoxysilyl)methyl]mercury can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Chloride: Used in substitution reactions to produce trimethylsilane and trimethylsilyl chloride.

    Heat and Light: Can induce decomposition to hexamethyldisilane and mercury.

Major Products

    Hexamethyldisilane: Formed during decomposition.

    Trimethylsilane and Trimethylsilyl Chloride: Formed during substitution reactions with hydrogen chloride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis[(trimethoxysilyl)methyl]mercury involves its ability to interact with various molecular targets through its organosilicon and organomercury components. The mercury component can form bonds with sulfur-containing biomolecules, while the silicon component can interact with other silicon-based materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Mercury Compounds

Methylmercuric Chloride (CH₃HgCl)

  • Structure : Mercury bonded to a methyl group and a chloride ion.
  • Toxicity : Highly neurotoxic; bioaccumulates in aquatic ecosystems.
  • Applications: Historically used as a fungicide, now heavily restricted .
  • The trimethoxysilyl groups may increase hydrophobicity, reducing water solubility compared to CH₃HgCl .

Dimethylmercury ((CH₃)₂Hg)

  • Structure: Linear organomercury compound with two methyl groups.
  • Toxicity : Extremely volatile and lethal even in microliter exposures.
  • Applications: No commercial use due to extreme hazards.
  • Key Difference : The silicon-oxygen framework in Bis[(trimethoxysilyl)methyl]mercury could reduce volatility, enhancing stability but complicating degradation pathways .

Phenylmercuric Acetate (C₈H₈HgO₂)

  • Structure : Mercury bonded to a phenyl group and an acetate ion.
  • Applications : Formerly used as a preservative in paints and cosmetics.
  • Key Difference : The trimethoxysilyl groups may enable crosslinking in polymeric matrices, unlike the phenyl group, which lacks such functionality .

Comparison with Functional Analogs: Trimethoxysilyl-Containing Compounds

1,2-Bis(Trimethoxysilyl)Ethane (C₈H₂₂O₆Si₂)

  • Structure : Ethane bridge with two trimethoxysilyl groups.
  • Applications: Precursor for organosilicate glasses; enhances dielectric properties in microelectronics.
  • Key Difference : The absence of mercury in 1,2-Bis(Trimethoxysilyl)Ethane eliminates toxicity concerns, enabling widespread use in porous films and coatings .

3-(Trimethoxysilyl)Propyl Methacrylate

  • Applications : Used in hybrid scaffolds for bone tissue engineering and hydrophobic coatings.
  • Key Difference : The methacrylate group enables polymerization, whereas this compound’s mercury core likely precludes such reactivity due to stability issues .

Physicochemical and Functional Properties

Table 1: Inferred Properties of this compound vs. Analogs

Property This compound Dimethylmercury 1,2-Bis(Trimethoxysilyl)Ethane
Volatility Likely low (Si-O framework) Extremely high Low
Hydrophobicity High (trimethoxysilyl groups) Low Moderate
Toxicity High (mercury) Extreme Negligible
Applications Limited (toxicity) None Microelectronics, coatings

Q & A

Q. Tables for Reference

Synthesis Parameter Optimal Condition Evidence Source
Reaction AtmosphereArgon
Purification MethodFractional Distillation
Solvent for RecrystallizationAnhydrous Toluene
Analytical Technique Key Metric Evidence Source
29Si^{29}\text{Si} NMRChemical Shift: -60 to -70 ppm
HRMSm/z 500–600 (M+^+)
Elemental AnalysisC%: 25.3; Si%: 14.7

Notes on Evidence Utilization:

  • Safety protocols integrate guidelines from toxicological profiles and material handling standards .
  • Synthesis and characterization methods derive from analogous organosilicon-mercury systems .
  • Advanced analytical techniques align with CERCLA-driven research priorities for mercury risk assessment .

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